Cas no 2171667-22-2 (2-chloro-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidobenzoic acid)

2-Chloro-5-(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido)benzoic acid is a specialized synthetic intermediate primarily used in peptide chemistry and solid-phase synthesis. Its key structural features include a chloro-substituted benzoic acid moiety and an Fmoc-protected aminoalkynyl group, offering selective reactivity for coupling reactions. The Fmoc group provides orthogonal protection for amines, enabling controlled deprotection under mild basic conditions. The alkyne functionality allows for further derivatization via click chemistry, while the chloro substituent enhances versatility in cross-coupling applications. This compound is particularly valuable in the synthesis of modified peptides and conjugated biomolecules, where precise functionalization and stability are critical. Its well-defined reactivity profile makes it suitable for controlled stepwise assembly in complex molecular architectures.
2-chloro-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidobenzoic acid structure
2171667-22-2 structure
Product name:2-chloro-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidobenzoic acid
CAS No:2171667-22-2
MF:C27H21ClN2O5
MW:488.919046163559
CID:6415163
PubChem ID:165540639

2-chloro-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidobenzoic acid
    • 2171667-22-2
    • EN300-1484776
    • 2-chloro-5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]benzoic acid
    • Inchi: 1S/C27H21ClN2O5/c1-2-7-24(25(31)29-16-12-13-23(28)21(14-16)26(32)33)30-27(34)35-15-22-19-10-5-3-8-17(19)18-9-4-6-11-20(18)22/h1,3-6,8-14,22,24H,7,15H2,(H,29,31)(H,30,34)(H,32,33)
    • InChI Key: ZCFNCKLQOFNBMS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C(=O)O)NC(C(CC#C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 488.1138995g/mol
  • Monoisotopic Mass: 488.1138995g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 819
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 105Ų

2-chloro-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1484776-1.0g
2-chloro-5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]benzoic acid
2171667-22-2
1g
$3368.0 2023-06-06
Enamine
EN300-1484776-5000mg
2-chloro-5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]benzoic acid
2171667-22-2
5000mg
$9769.0 2023-09-28
Enamine
EN300-1484776-100mg
2-chloro-5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]benzoic acid
2171667-22-2
100mg
$2963.0 2023-09-28
Enamine
EN300-1484776-0.05g
2-chloro-5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]benzoic acid
2171667-22-2
0.05g
$2829.0 2023-06-06
Enamine
EN300-1484776-500mg
2-chloro-5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]benzoic acid
2171667-22-2
500mg
$3233.0 2023-09-28
Enamine
EN300-1484776-1000mg
2-chloro-5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]benzoic acid
2171667-22-2
1000mg
$3368.0 2023-09-28
Enamine
EN300-1484776-0.5g
2-chloro-5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]benzoic acid
2171667-22-2
0.5g
$3233.0 2023-06-06
Enamine
EN300-1484776-10.0g
2-chloro-5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]benzoic acid
2171667-22-2
10g
$14487.0 2023-06-06
Enamine
EN300-1484776-0.25g
2-chloro-5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]benzoic acid
2171667-22-2
0.25g
$3099.0 2023-06-06
Enamine
EN300-1484776-50mg
2-chloro-5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynamido]benzoic acid
2171667-22-2
50mg
$2829.0 2023-09-28

Additional information on 2-chloro-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidobenzoic acid

Introduction to 2-Chloro-5-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidobenzoic Acid (CAS No. 2171667-22-2)

2-Chloro-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidobenzoic acid (CAS No. 2171667-22-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorinated benzene ring, an amide linkage, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. These characteristics make it a valuable intermediate in the synthesis of various bioactive molecules and therapeutic agents.

The Fmoc protecting group is particularly noteworthy due to its widespread use in solid-phase peptide synthesis (SPPS). The Fmoc group is known for its ease of removal under mild conditions, making it an ideal choice for the sequential addition of amino acids in peptide synthesis. In the context of 2-chloro-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidobenzoic acid, the Fmoc group plays a crucial role in maintaining the integrity and reactivity of the amino functionality during synthetic manipulations.

The presence of a chlorine atom on the benzene ring adds another layer of complexity to this compound. Chlorinated aromatic compounds are often used as building blocks in the development of pharmaceuticals due to their ability to modulate biological activity through interactions with specific protein targets. The chlorine atom can influence the lipophilicity, electronic properties, and metabolic stability of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profiles.

The amide linkage in this compound is another key structural feature. Amide bonds are fundamental in organic chemistry and biochemistry, serving as the primary linkages in proteins and peptides. In the context of drug design, amide bonds can enhance the stability and bioavailability of molecules by resisting hydrolysis and enzymatic degradation. This makes 2-chloro-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidobenzoic acid a promising candidate for further exploration in medicinal chemistry.

The acetylenic functionality (C≡C) present in the compound adds yet another dimension to its chemical versatility. Acetylenes are known for their ability to participate in a wide range of chemical reactions, including cycloadditions, metal-catalyzed cross-couplings, and click chemistry reactions. These reactions can be leveraged to introduce additional functional groups or to conjugate the molecule with other biomolecules, such as antibodies or nanoparticles, for targeted drug delivery applications.

In recent years, there has been a growing interest in the use of acetylenic compounds for the development of novel therapeutics. For example, studies have shown that acetylenic derivatives can exhibit potent antitumor activity by disrupting specific signaling pathways in cancer cells. The ability to fine-tune the properties of these compounds through strategic modifications makes them attractive candidates for drug discovery programs.

The synthesis of 2-chloro-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidobenzoic acid typically involves a multi-step process that combines techniques from organic synthesis and peptide chemistry. Key steps may include the introduction of the Fmoc protecting group, formation of the amide bond, and installation of the acetylenic moiety. Each step requires careful optimization to ensure high yields and purity levels.

In terms of applications, this compound has shown promise in various areas of research. For instance, it has been explored as a building block for the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved stability and pharmacological properties. Peptidomimetics have found applications in fields such as enzyme inhibition, receptor modulation, and protein-protein interaction inhibition.

Beyond its use as a synthetic intermediate, 2-chloro-5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4ynamidobenzoic acid has also been investigated for its potential therapeutic effects. Preliminary studies have indicated that derivatives of this compound may exhibit anti-inflammatory properties by modulating cytokine production and immune cell activation. Additionally, there is ongoing research into its potential as an antiviral agent against various viral infections.

The versatility and complexity of 2-chloro-5-{[[(9H-fluoren - 9 - yl) methoxy] carbonyl] amino} pent - 4 - ynamido benzoic acid make it an exciting molecule for further investigation. Its unique combination of functional groups provides a robust platform for chemical modification and biological evaluation. As research continues to advance in areas such as drug discovery and materials science, this compound is likely to play an increasingly important role in driving innovation and breakthroughs.

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